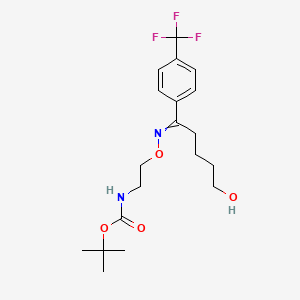

N-Boc Desmethyl Fluvoxamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

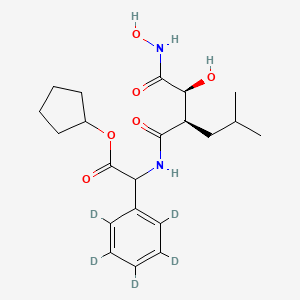

N-Boc Desmethyl Fluvoxamine is a chemical compound with the molecular formula C19H27F3N2O4 and a molecular weight of 404.42 g/mol . It is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the desmethyl fluvoxamine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Desmethyl Fluvoxamine typically involves the protection of the amino group of desmethyl fluvoxamine with a Boc group. This can be achieved by reacting desmethyl fluvoxamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for efficient and high-yield synthesis by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps . Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the deprotection of the Boc group in a continuous flow system, enhancing productivity and reducing costs .

Chemical Reactions Analysis

Types of Reactions

N-Boc Desmethyl Fluvoxamine undergoes several types of chemical reactions, including:

Deprotection: The removal of the Boc protecting group can be achieved using various reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or solid acid catalysts

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, oxalyl chloride in methanol, or solid acid catalysts in THF at elevated temperatures

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine or sodium bicarbonate.

Major Products Formed

Deprotection: Desmethyl fluvoxamine is the primary product formed after the removal of the Boc group.

Substitution: Various substituted derivatives of desmethyl fluvoxamine, depending on the nucleophile used.

Scientific Research Applications

N-Boc Desmethyl Fluvoxamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Boc Desmethyl Fluvoxamine is closely related to that of fluvoxamine. It functions primarily by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane . This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft and improved mood regulation . Additionally, fluvoxamine and its derivatives, including this compound, act as agonists for the sigma-1 receptor, which modulates inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Fluvoxamine: The parent compound, used as an SSRI for treating OCD and depression.

Desmethyl Fluvoxamine: A metabolite of fluvoxamine with similar pharmacological properties.

Desmethylimipramine: Another antidepressant with a different mechanism of action, primarily inhibiting the reuptake of norepinephrine.

Uniqueness

N-Boc Desmethyl Fluvoxamine is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection under mild conditions . This makes it a valuable intermediate in organic synthesis and a useful tool in pharmacological research.

Properties

IUPAC Name |

tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQGJPRJLRYOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)